Ethyl 2-amino-6-bromobenzoate
CAS No.: 153500-75-5
Cat. No.: VC21295966
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153500-75-5 |
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Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | ethyl 2-amino-6-bromobenzoate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |
Standard InChI Key | RNWLZUKQXXYCQZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC=C1Br)N |
Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Br)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Basic Properties
Ethyl 2-amino-6-bromobenzoate (CAS number: 153500-75-5) is defined by its molecular formula C9H10BrNO2 and has a molecular weight of 244.08 g/mol . The compound was first registered in chemical databases in December 2007 and has undergone modifications as recently as March 2025 . Alternative names for this compound include SCHEMBL1189107 and DTXSID70618272, among others listed in chemical databases .
The structural arrangement of substituents on the benzene ring gives this compound its unique chemical properties. The 2D and 3D structural representations available in chemical databases demonstrate the specific spatial arrangement of these functional groups .
Chemical Reactivity Profile
The compound's reactivity profile is determined by its three key functional groups:
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The amino group (-NH2) at the 2-position provides a nucleophilic site for various transformations including diazotization, amidation, and Schiff base formation.
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The bromine atom at the 6-position serves as a valuable handle for metal-catalyzed coupling reactions.
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The ethyl ester functionality can undergo hydrolysis, transesterification, and reduction reactions.
This combination of functional groups makes Ethyl 2-amino-6-bromobenzoate a versatile building block in synthetic organic chemistry, particularly in the development of more complex molecular structures.
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl 2-amino-6-bromobenzoate can be accomplished through selective bromination of appropriate precursors. According to documented procedures, a general synthetic route involves the reaction of a suitable precursor (denoted as compound 1 in literature sources) with N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in an alcohol solvent .
The reaction proceeds under controlled conditions to ensure regioselective bromination at the desired 6-position of the benzene ring. This synthetic approach allows for the efficient preparation of Ethyl 2-amino-6-bromobenzoate with good yields and purity.
Reaction Conditions and Optimization
The synthesis of Ethyl 2-amino-6-bromobenzoate requires specific reaction conditions for optimal results. Based on documented procedures, the following parameters are typically employed:
Table 1: Reaction Conditions for the Synthesis of Ethyl 2-amino-6-bromobenzoate
Parameter | Condition |
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Reactants | Precursor (0.3 mmol, 1 equiv.), NBS (0.45 mmol, 1.5 equiv.), K2S2O8 (0.6 mmol, 2 equiv.) |
Solvent | ROH (alcohol, 1.5 mL) |
Temperature | 60°C |
Reaction Time | 16 hours |
Atmosphere | Air |
Purification | Flash column chromatography (petroleum ether:EtOAc = 30:1, v/v) |
The reaction is typically conducted in a sealed tube, and upon completion, the solvent is evaporated under reduced pressure . The crude product is then purified using flash column chromatography to obtain the desired compound with high purity .
Applications in Research and Development
Pharmaceutical Applications
Ethyl 2-amino-6-bromobenzoate serves as a key intermediate in the synthesis of various bioactive compounds with pharmaceutical potential. The compound's structure, particularly the bromine substituent at the 6-position, provides opportunities for further functionalization through cross-coupling reactions.
Research involving structurally related compounds suggests that Ethyl 2-amino-6-bromobenzoate derivatives may have applications in developing compounds that target specific biological pathways. For instance, related compounds have shown potential as antagonists of antiapoptotic Bcl-2 proteins, suggesting possible applications in cancer research .
Biological Activity
Interaction with Protein Targets
Studies on structurally related compounds have revealed interactions with important biological targets, particularly antiapoptotic proteins of the Bcl-2 family. These proteins, including Bcl-2, Bcl-XL, and Bcl-w, play crucial roles in regulating programmed cell death (apoptosis) .
Compounds structurally similar to Ethyl 2-amino-6-bromobenzoate have demonstrated the ability to bind to these antiapoptotic proteins, potentially disrupting their function . This mechanism of action has significant implications for cancer research, as dysregulation of apoptosis is a hallmark of cancer development and progression.
Research Findings on Cytotoxicity and Resistance
Notable research findings regarding compounds related to Ethyl 2-amino-6-bromobenzoate include:
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Positive correlations between binding affinities to antiapoptotic Bcl-2 proteins and in vitro cytotoxicities, suggesting these proteins are likely the cellular targets .
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Cancer cells with transgenic overexpression of Bcl-2 or Bcl-XL protein, which typically develop resistance to standard cancer therapies, failed to develop resistance to structurally related compounds .
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Some analogs demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents such as cisplatin .
These findings highlight the potential of Ethyl 2-amino-6-bromobenzoate and its derivatives in addressing challenges in cancer treatment, particularly drug resistance. The most active compounds in these studies showed significant increases in binding affinity to antiapoptotic Bcl-2 proteins and enhanced in vitro cytotoxicity compared to parent compounds .
Comparative Analysis with Related Compounds
Structural Analogs
Ethyl 2-amino-6-bromobenzoate belongs to a family of substituted aminobenzoates, with several structural analogs differing in the position of substituents on the benzene ring.
Table 2: Comparison of Ethyl 2-amino-6-bromobenzoate with Structural Isomers
Compound | CAS Number | Molecular Weight (g/mol) | Position of Substituents |
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Ethyl 2-amino-6-bromobenzoate | 153500-75-5 | 244.08 | NH2 at C-2, Br at C-6 |
Ethyl 2-amino-5-bromobenzoate | 63243-76-5 | 244.08 | NH2 at C-2, Br at C-5 |
The positional isomer Ethyl 2-amino-5-bromobenzoate differs only in the position of the bromine atom (5-position versus 6-position) . Despite this seemingly minor structural difference, the properties and reactivity of these compounds can vary significantly due to the altered electronic distribution and steric effects.
Impact of Substituent Position on Properties and Applications
The position of substituents in aminobromobenzoates significantly influences their chemical and biological properties. For instance, the proximity of the amino group to the bromine atom affects the electronic character of the benzene ring, which in turn impacts reactivity patterns.
Research has demonstrated that compounds from this class can be utilized in various applications, including:
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As building blocks for the synthesis of Schiff bases with potential biological activities .
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In the development of compounds targeting specific protein-protein interactions involved in cellular processes such as apoptosis .
The subtle variations in structure among these compounds can lead to significant differences in their binding affinities to biological targets and their effectiveness in various applications.
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